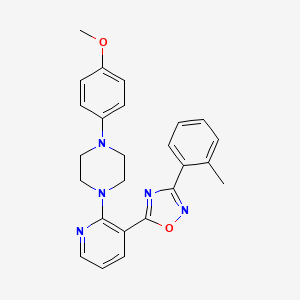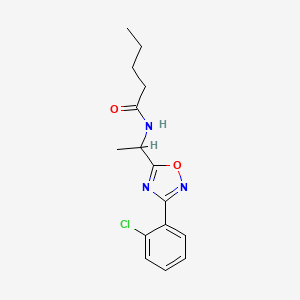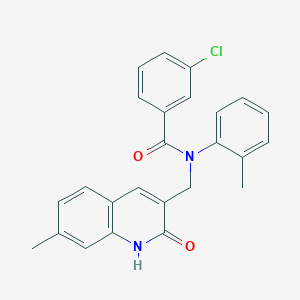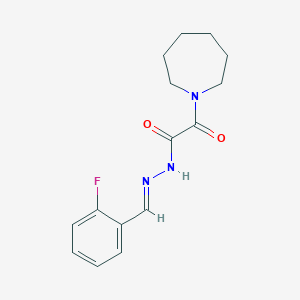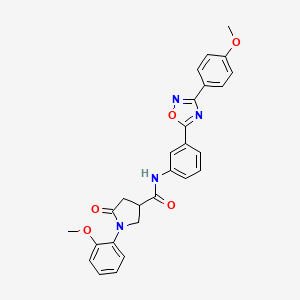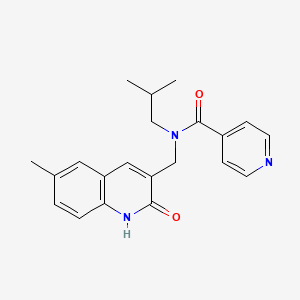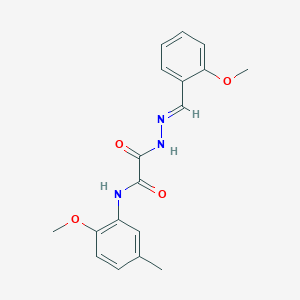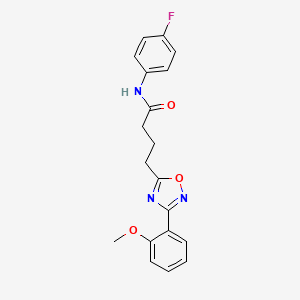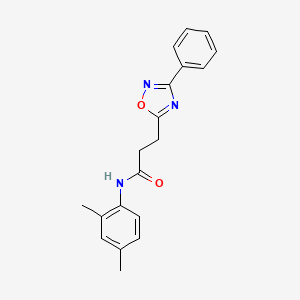
N-(4-acetamidophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as APOP or APO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been shown to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to possess antimicrobial activity against a range of bacteria and fungi. In addition, this compound has been shown to possess anti-inflammatory properties and to reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-acetamidophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is that it is relatively easy to synthesize and is readily available. This compound has also been shown to possess a range of biological activities, making it a versatile compound for scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(4-acetamidophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research is the development of this compound derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of this compound and its interactions with various enzymes and pathways. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of various diseases and disorders.
Synthesis Methods
The synthesis of N-(4-acetamidophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenol with p-tolyl hydrazine to form 4-(p-tolyl)-1,2,4-oxadiazolidin-3-one. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound. The synthesis of this compound has been reported in the literature and has been shown to be a relatively straightforward process.
Scientific Research Applications
N-(4-acetamidophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-3-5-15(6-4-13)20-23-19(27-24-20)12-11-18(26)22-17-9-7-16(8-10-17)21-14(2)25/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFQHZXKKZNLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




